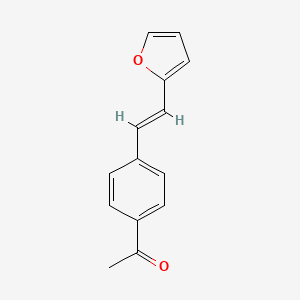

1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O2 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

1-[4-[(E)-2-(furan-2-yl)ethenyl]phenyl]ethanone |

InChI |

InChI=1S/C14H12O2/c1-11(15)13-7-4-12(5-8-13)6-9-14-3-2-10-16-14/h2-10H,1H3/b9-6+ |

InChI Key |

GIOVFEHAVBHDRM-RMKNXTFCSA-N |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CO2 |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C=CC2=CC=CO2 |

Origin of Product |

United States |

Contextualization of Furan Vinyl Phenyl Ethanone Conjugates in Advanced Organic Synthesis

Furan-vinyl-phenyl-ethanone conjugates belong to a broader class of compounds known as chalcones and their analogues, which are characterized by an α,β-unsaturated ketone system flanked by two aromatic or heteroaromatic rings. These structures are pivotal in advanced organic synthesis due to their versatile reactivity and the accessibility of their synthetic pathways. The furan (B31954) moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common structural motif in numerous natural products and biologically active compounds. ijsrst.comresearchgate.net Its incorporation into conjugated systems can significantly influence the molecule's electronic properties, reactivity, and biological interactions.

The synthesis of these conjugates often involves well-established organic reactions, providing a reliable platform for generating a diverse library of derivatives. numberanalytics.com Key synthetic strategies include:

Claisen-Schmidt Condensation: This is a cornerstone reaction for the formation of chalcone-like structures, involving the base-catalyzed condensation of an aldehyde (in this case, furan-2-carboxaldehyde) with a ketone (4-acetylphenyl)ethanone. researchgate.net

Wittig Reaction: This olefination reaction provides a powerful method for the stereoselective synthesis of the vinyl linkage by reacting a phosphonium (B103445) ylide derived from a furfuryl halide with 4-acetylbenzaldehyde.

Heck Coupling: This palladium-catalyzed cross-coupling reaction can be employed to form the vinyl bridge by reacting a vinyl furan species with a halogenated phenyl ethanone (B97240) derivative.

The versatility of these synthetic methods allows for the systematic modification of the molecular structure, enabling chemists to fine-tune the compound's properties for specific applications. The presence of the ketone and furan functionalities also offers multiple sites for further chemical transformations, making these conjugates valuable intermediates in the synthesis of more complex molecules.

Overview of Scientific Significance and Research Trajectory of 1 4 2 Furan 2 Yl Vinyl Phenyl Ethanone Analogues

Established Synthetic Routes to this compound

The formation of the central vinylphenyl)ethanone structure is primarily achieved through classical condensation reactions, modern cross-coupling techniques, and efficiency-focused one-pot strategies.

Condensation Reactions in the Synthesis of this compound Precursors (e.g., Aldol (B89426) Condensation Approaches)

The most prevalent method for synthesizing this compound and related chalcones is the Claisen-Schmidt condensation, a variation of the aldol condensation. researchgate.net This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde. In this specific case, 4-acetylacetophenone reacts with furan-2-carboxaldehyde.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol. researchgate.net The base deprotonates the α-carbon of the 4-acetylacetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of furan-2-carboxaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone system of this compound. researchgate.net

To enhance reaction efficiency and align with green chemistry principles, modifications to this classical approach have been developed. These include the use of ultrasound irradiation or microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. frontiersin.orgunisi.it Grinding techniques, where reactants are mixed in the presence of a solid base like NaOH, offer a solvent-free alternative that can lead to high yields in minutes. derpharmachemica.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloroacetophenone | Furan-2-carboxaldehyde | NaOH | Ethanol, Room Temp | Not specified | researchgate.net |

| 2-Acetyl-1-methylpyrrole | 5-(Aryl)furfural derivatives | Base-catalyzed | Not specified | Not specified | researchgate.net |

| Substituted Acetophenones | 2,3-dihydrobenzofuran-5-carbaldehyde | NaOH | Ethanol, Ultrasound | Good | frontiersin.org |

| Acetophenone derivative 6 | Aromatic/Heteroaromatic Aldehydes | NaOH | Grinding, Room Temp | 88-94% | derpharmachemica.com |

| 2-Acetyl thiophene | 5-Aryl-furan-2-carboxaldehyde | 40% aq. NaOH | Ethanol, Room Temp | Moderate | nih.gov |

Cross-Coupling Reactions for the Vinyl Linkage and Aromatic Core Construction (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed cross-coupling reactions provide a powerful alternative for constructing the vinyl linkage and the aromatic core of this compound. These methods offer a high degree of control and are tolerant of a wide range of functional groups.

Heck Reaction: The Heck reaction can form the vinyl C-C bond by coupling a vinyl halide with an alkene. For this target molecule, one potential route involves the reaction of 4-bromoacetophenone with 2-vinylfuran in the presence of a palladium catalyst, a base, and a suitable ligand.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with a halide or triflate. A plausible synthetic route could involve the reaction of 4-acetylphenylboronic acid with a 2-halovinylfuran derivative. Alternatively, 4-halophenylboronic acid could be coupled with a vinylfuran species. The synthesis of 4-substituted 2(5H)-furanones via Suzuki coupling with various boronic acids demonstrates the utility of this approach for creating C-C bonds involving the furan ring. ysu.am

These cross-coupling strategies are instrumental in synthesizing complex polyalkyl furans and other substituted heterocyclic systems, highlighting their versatility for building the desired scaffold. nih.govnih.gov

One-Pot Synthetic Strategies for Efficiency Enhancement

For instance, a one-pot tandem reaction could involve the in-situ generation of a necessary precursor followed immediately by a condensation or coupling reaction. A one-pot Wittig/conjugate reduction/Paal-Knorr reaction sequence has been demonstrated for the synthesis of substituted furans, showcasing the potential for complex transformations in a single vessel. organic-chemistry.org While a specific one-pot synthesis for this compound is not extensively detailed, the principles are widely applied to the synthesis of related heterocyclic compounds, such as isothiazoles from chalcone derivatives. frontiersin.org

Derivatization Strategies and Post-Synthetic Modifications of the this compound Scaffold

Once the core structure of this compound is assembled, further derivatization can be performed to modulate its properties. These modifications can target the furan moiety or the phenyl-ethanone fragment.

Functionalization of the Furan Moiety in this compound Derivatives

The furan ring is a versatile heterocycle that can undergo various chemical transformations. A common strategy for introducing diversity is to use pre-functionalized furan building blocks in the initial synthesis. For example, various 5-aryl-furan-2-carboxaldehyde intermediates can be prepared and then condensed with an acetophenone to generate a library of derivatives with different substituents at the 5-position of the furan ring. researchgate.netnih.gov

Post-synthetic modification of the furan ring is also possible. The furan nucleus can undergo electrophilic aromatic substitution, although the α,β-unsaturated ketone system can influence its reactivity. The vinyl group attached to the furan ring can also be a site for chemical modification. Additionally, the furan ring can act as a diene in Diels-Alder reactions, providing a pathway to more complex, bicyclic structures.

Modifications on the Phenyl-Ethanone Fragment and their Synthetic Implications

The phenyl-ethanone portion of the molecule offers multiple sites for modification. The primary strategy involves using different substituted acetophenones in the initial Claisen-Schmidt condensation. For instance, employing 4'-cyanoacetophenone or 3-methoxy-4-hydroxy-acetophenone leads to derivatives with cyano or methoxy/hydroxy groups on the phenyl ring, respectively. derpharmachemica.comeurekaselect.com

Post-synthetically, the ketone functional group is a key handle for derivatization.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), as demonstrated in the reduction of the related compound 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one. researchgate.net

Heterocycle Formation: The α,β-unsaturated ketone system is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings. For example, reaction with hydrazine (B178648) or phenylhydrazine (B124118) can yield the corresponding pyrazoline derivatives. researchgate.nettuiasi.ro

Michael Addition: The electrophilic β-carbon of the enone system is susceptible to Michael addition by various nucleophiles, such as thiols, which can be used to introduce new functional groups. researchgate.net

The phenyl ring itself can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing acetyl and vinylphenyl groups.

| Target Moiety | Modification Type | Reagents/Method | Resulting Structure/Functional Group | Reference |

|---|---|---|---|---|

| Phenyl-Ethanone | Ketone Reduction | NaBH₄ in Methanol | Secondary Alcohol | researchgate.net |

| Entire Chalcone | Cyclization (Pyrazoline formation) | Hydrazine Hydrate (B1144303) or Phenylhydrazine | Pyrazoline Ring | researchgate.nettuiasi.ro |

| Entire Chalcone | Thia-Michael Addition | 4-Chlorothiophenol, TEA | β-Arylmercapto Ketone | researchgate.net |

| Phenyl Ring (Pre-synthesis) | Use of Substituted Acetophenone | 4'-Cyanoacetophenone | 4-Cyanophenyl Moiety | eurekaselect.com |

| Furan Ring (Pre-synthesis) | Use of Substituted Furfural (B47365) | 5-Aryl-furan-2-carboxaldehyde | 5-Aryl-furan Moiety | nih.gov |

Exploration of Heterocyclic Annulation and Cyclization Reactions with Analogues of the Chemical Compound

Analogues of this compound, particularly furan-containing chalcones and vinyl ketones, serve as versatile precursors in a variety of heterocyclic annulation and cyclization reactions. These reactions are crucial for constructing more complex molecular architectures, often leading to compounds with significant biological potential.

One prominent cyclization pathway is the Nazarov reaction, an electrocyclic reaction of divinyl ketones to form cyclopentenones. Furan-containing analogues, such as 2-furyl vinyl ketones, have been shown to undergo photochemical Nazarov reactions to produce furan-fused cyclopentanones. researchgate.net While traditional Brønsted and Lewis acid-mediated methods often fail with these heteroaromatic enones, mild flow photochemistry conditions using solvents like acetic acid or hexafluoroisopropanol can facilitate cyclization in high yields (45-97%). researchgate.net This approach provides a direct route to fused heterocyclic motifs that are core structures of some biologically active natural products. researchgate.net

Another significant class of reactions involves the use of furan-containing chalcone analogues as substrates for building new heterocyclic rings. For instance, the chalcone analogue 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, synthesized via a Claisen-Schmidt condensation, reacts with hydrazine and phenylhydrazine to yield pyrazolines. researchgate.net This reaction proceeds through a Michael addition followed by an intramolecular cyclization and dehydration, demonstrating a classical pathway for heterocycle formation from α,β-unsaturated ketones.

Furthermore, furan derivatives can be synthesized through cyclization reactions of acyclic precursors. An efficient method involves the reaction of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate (B8599266) hydrochloride, mediated by a base, to produce polysubstituted furan-2,4-dicarboxylates. semanticscholar.org Additionally, Diels-Alder reactions, a powerful tool for ring formation, can be employed. Substituted furans can act as dienes in [4+2] cycloadditions with dienophiles like methyl vinyl ketone, leading to bicyclic adducts that can be rearomatized to form new aromatic systems. stackexchange.com

The table below summarizes various cyclization reactions involving analogues of the target compound.

| Precursor Type | Reaction Type | Reagents/Conditions | Product | Reference(s) |

| 2-Furyl vinyl ketones | Photo-Nazarov Cyclization | Flow photochemistry, AcOH or HFIP | Furan-fused cyclopentanones | researchgate.net |

| Furan-containing chalcone | Pyrazoline formation | Hydrazine hydrate or Phenylhydrazine | Pyrazolines | researchgate.net |

| (E)-ethyl 3-aryl-2-cyanoacrylates | Furan synthesis | Ethyl glycinate hydrochloride, DBU | Furan-2,4-dicarboxylates | semanticscholar.org |

| Substituted Furan | Diels-Alder Reaction | Methyl vinyl ketone, heat | Bicyclic adducts / Aromatic systems | stackexchange.com |

| Furan-2-carbonyl isothiocyanate | Addition-cyclization | Nitrogen nucleophiles | Triazines, pyrimidines, etc. | researchgate.net |

Mechanistic Insights into this compound Formation and Transformation Pathways

Understanding the mechanisms behind the formation and subsequent reactions of this compound is fundamental to optimizing synthetic routes and predicting product outcomes.

Reaction Mechanism Elucidation via Experimental and Theoretical Approaches

The primary route to synthesize this compound and its analogues is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a ketone (4-acetylphenyl ethanone) with an aldehyde (furan-2-carboxaldehyde). The mechanism begins with the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated ketone, driven by the formation of an extended conjugated system. researchgate.netscielo.org.mx

Transformations of this chalcone structure often involve additions to the α,β-unsaturated system. The thia-Michael addition of thiols, for example, proceeds via the nucleophilic attack of the thiolate anion on the β-carbon of the enone. researchgate.net The reaction of the chalcone with hydrazines to form pyrazolines is another well-studied transformation. The initial step is a Michael addition of the hydrazine to the enone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration to yield the stable pyrazoline ring. researchgate.net

Experimental techniques like NMR spectroscopy are crucial for characterizing intermediates and final products, confirming proposed structures. researchgate.net Theoretical approaches, such as Density Functional Theory (DFT) calculations, complement experimental findings by providing insights into reaction intermediates and transition states. For instance, DFT studies on related reactions, like the hydroarylation of 3-(furan-2-yl)propenoic acids, have been used to determine that O,C-diprotonated forms of the starting material are the reactive electrophilic species. nih.gov Similarly, theoretical studies on the decomposition of 2-vinylfuran, a core component of the target molecule, have elucidated potential energy surfaces for unimolecular dissociation, H-addition, and H-abstraction reactions, providing critical data for understanding the compound's stability and potential transformation pathways under various conditions. researchgate.net

Stereochemical Control and Regioselectivity in this compound Synthesis

Stereochemical and regiochemical control are critical aspects of synthesizing and functionalizing this compound and its analogues.

The Claisen-Schmidt condensation used to form the vinyl linker typically results in the formation of the (E)-isomer as the major product. This stereoselectivity arises because the (E)-isomer, where the bulky phenyl and furan groups are on opposite sides of the double bond, is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance.

In subsequent reactions, regioselectivity becomes a key consideration, particularly in electrophilic additions or cycloadditions involving the furan ring. The furan ring is an electron-rich heterocycle, and electrophilic attack generally occurs preferentially at the C5 or C2 position. The regioselectivity of reactions on substituted furans can be rationalized by examining the coefficients of the Highest Occupied Molecular Orbital (HOMO). For example, in the Diels-Alder reaction between 2-aminofuran and methyl vinyl ketone, the regioselectivity, which places the acetyl group ortho to the amino group in the final product, is explained by the favorable interaction between the carbon with the largest HOMO coefficient in the diene (C5 of the furan) and the carbon with the largest LUMO coefficient in the dienophile (the β-carbon of the vinyl ketone). stackexchange.com

Modern synthetic methods offer high degrees of regioselectivity in the synthesis of furan derivatives. For instance, cobalt(II)-based metalloradical catalysis allows for the cyclization of alkynes with diazocarbonyls to produce multisubstituted furans with complete regioselectivity. nih.govscispace.com This approach provides a powerful tool for constructing complex furans where the substitution pattern can be precisely controlled. nih.govscispace.com Similarly, metal-catalyzed cycloisomerization of allenyl ketones can lead to various substituted furans, with the reaction pathway and resulting regiochemistry dependent on the catalyst and the substituents on the allene. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 2 Furan 2 Yl Vinyl Phenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Details

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.

¹H NMR Spectral Analysis: Proton Environments and Coupling Constants

The ¹H NMR spectrum of 1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone provides detailed information about the electronic environment of the protons. The spectrum is characterized by distinct signals corresponding to the acetyl, phenyl, vinyl, and furanic protons.

The methyl protons of the acetyl group (–COCH₃) are expected to appear as a sharp singlet, typically in the upfield region around δ 2.6 ppm. The protons on the phenyl ring typically exhibit an AA'BB' splitting pattern due to the para-substitution. The two protons ortho to the acetyl group are deshielded and appear as a doublet around δ 7.9-8.1 ppm, while the two protons ortho to the vinyl group appear as a doublet around δ 7.5-7.7 ppm.

The vinyl protons (–CH=CH–) are crucial for determining the stereochemistry of the double bond. For the trans isomer, these protons appear as two distinct doublets with a large coupling constant (J) of approximately 15-16 Hz. nih.gov The proton adjacent to the phenyl ring typically resonates around δ 7.5-7.8 ppm, while the proton adjacent to the furan (B31954) ring appears slightly further downfield. nih.gov

The protons of the furan ring show a characteristic pattern. The proton at position 5 (H-5) is the most deshielded, followed by the proton at position 3 (H-3). The proton at position 4 (H-4) typically appears as a doublet of doublets due to coupling with both H-3 and H-5.

Table 1: Representative ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COCH₃ | ~2.6 | s (singlet) | - |

| Phenyl H (ortho to -COCH₃) | ~7.9-8.1 | d (doublet) | ~8.0 |

| Phenyl H (ortho to vinyl) | ~7.5-7.7 | d (doublet) | ~8.0 |

| Vinyl H (α to C=O) | ~7.5-7.8 | d (doublet) | ~15.5 |

| Vinyl H (β to C=O) | ~7.7-7.9 | d (doublet) | ~15.5 |

| Furan H-5 | ~7.4-7.6 | d (doublet) | ~1.8 |

| Furan H-3 | ~6.8-7.3 | d (doublet) | ~3.4 |

| Furan H-4 | ~6.5 | dd (doublet of doublets) | ~3.4, ~1.8 |

¹³C NMR Spectral Analysis: Carbon Framework Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

The carbonyl carbon (C=O) of the acetyl group is the most deshielded carbon, appearing significantly downfield, typically above δ 190 ppm. The methyl carbon of the acetyl group is found in the upfield region, usually around δ 25-30 ppm. The carbons of the phenyl ring and the vinyl group resonate in the aromatic/olefinic region (δ 110-150 ppm). The quaternary carbons, those without attached protons, generally show weaker signals. This includes the phenyl carbon attached to the acetyl group and the furan carbon attached to the vinyl group. The furan carbons have characteristic shifts, with the carbon adjacent to the oxygen (C-2 and C-5) appearing at lower field than the other two (C-3 and C-4).

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C =O | ~197 |

| -C H₃ | ~27 |

| Phenyl C -COCH₃ (quaternary) | ~137 |

| Phenyl C -vinyl (quaternary) | ~144 |

| Phenyl C H (ortho to -COCH₃) | ~129 |

| Phenyl C H (ortho to vinyl) | ~126 |

| Vinyl C H (α to C=O) | ~120-125 |

| Vinyl C H (β to C=O) | ~140-145 |

| Furan C -vinyl (quaternary) | ~152 |

| Furan C -5 | ~145 |

| Furan C -3 | ~112 |

| Furan C -4 | ~116 |

Advanced Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

While 1D NMR provides fundamental data, 2D NMR techniques are often employed for the definitive assignment of complex structures. For this compound, several 2D NMR experiments would be instrumental.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent vinyl protons, as well as between neighboring protons on both the phenyl and furan rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for all protonated carbons by linking them to their already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the methyl protons to the carbonyl carbon and the adjacent phenyl carbon. Long-range correlations from the vinyl protons to the carbons of the phenyl and furan rings would confirm the linkage of these fragments.

The collective data from these advanced techniques allows for an unambiguous and complete assignment of all ¹H and ¹³C NMR signals, solidifying the structural elucidation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Identification of Key Functional Groups and Molecular Vibrations

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent parts.

Carbonyl Stretching (C=O): A strong, sharp absorption band in the IR spectrum is expected between 1650 and 1680 cm⁻¹, which is characteristic of an α,β-unsaturated ketone. nih.gov

Olefinic and Aromatic Stretching (C=C): Multiple bands in the region of 1580-1610 cm⁻¹ correspond to the C=C stretching vibrations of the vinyl group and the phenyl and furan rings. nih.gov

C-H Vibrations: Aromatic and vinyl C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

Furan Ring Vibrations: The furan ring exhibits characteristic ring stretching and breathing modes, often found in the 1000-1500 cm⁻¹ region.

trans-Olefinic C-H Bending: A key band for confirming the trans geometry of the vinyl group is the out-of-plane C-H bending vibration, which gives a strong absorption in the IR spectrum around 960-980 cm⁻¹.

Table 3: Key Vibrational Frequencies

| Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic/Vinyl C-H Stretch | 3110-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium-Weak |

| C=O Stretch (Ketone) | 1680-1650 | Strong |

| C=C Stretch (Vinyl & Aromatic) | 1610-1580 | Medium-Strong |

| Furan Ring Stretch | ~1500, ~1450 | Medium |

| trans-Vinyl C-H Bend (out-of-plane) | 980-960 | Strong |

Conformational Analysis through Vibrational Spectroscopy

Vibrational spectroscopy, often combined with theoretical calculations such as Density Functional Theory (DFT), can provide insights into the conformational preferences of the molecule. Chalcones can exist as different conformers due to rotation around single bonds, primarily the C-C bond between the carbonyl group and the phenyl ring (s-cis and s-trans).

Theoretical studies on similar furan-containing chalcones have shown that multiple conformers can exist with small energy differences. dergipark.org.tr By comparing the experimentally obtained IR and Raman spectra with the calculated vibrational frequencies for different optimized geometries (conformers), it is possible to determine the most stable conformer present in the solid state or in solution. dergipark.org.tr For instance, subtle shifts in the C=O and C=C stretching frequencies can be correlated with specific rotational isomers. This combined experimental and computational approach allows for a deeper understanding of the molecule's three-dimensional structure and its preferred orientation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. This analysis provides information about the electronic transitions within a molecule. For a compound like this compound, which possesses a highly conjugated system, UV-Vis spectroscopy would reveal key aspects of its electronic structure.

Absorption Maxima and Molar Absorption Coefficients

The absorption maxima (λmax) are the wavelengths at which a substance shows maximum absorbance. The molar absorption coefficient (ε) is a measure of how strongly the substance absorbs light at a given wavelength. This information is typically presented in a data table.

Table 1: Hypothetical UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorption Coefficient (ε, L·mol⁻¹·cm⁻¹) | Corresponding Transition |

|---|---|---|---|

| Ethanol | Data not available | Data not available | π → π* |

| Hexane | Data not available | Data not available | π → π* |

This table is for illustrative purposes only. Specific experimental data for this compound is not available.

Correlation with Electronic Structure and Conjugation Effects

The electronic spectrum of this compound is expected to be dominated by intense absorptions arising from π → π* transitions associated with its extended conjugated system, which includes the furan ring, the vinyl bridge, and the acetyl-substituted phenyl ring. The presence of the carbonyl group also introduces the possibility of weaker n → π* transitions. The extended conjugation significantly lowers the energy required for these transitions, shifting the absorption maxima to longer wavelengths (a bathochromic shift). The specific position and intensity of these bands would provide insight into the planarity of the molecule and the efficiency of the electronic communication between the furan and phenyl rings through the vinyl linker.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. The molecular formula for this compound is C₁₅H₁₂O₂. HRMS would be used to confirm this by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

Table 2: HRMS Data

| Ion Type | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | 225.0910 | Data not available |

This table is for illustrative purposes only. Specific experimental HRMS data for this compound is not available.

Analysis of Isotope Patterns for Elemental Composition

The presence of isotopes (atoms of the same element with different numbers of neutrons) creates a characteristic pattern in the mass spectrum. For an organic molecule, the relative abundance of the [M+1]⁺ peak, primarily due to the natural abundance of ¹³C, can help confirm the number of carbon atoms in the formula. Analysis of the full isotopic pattern, though more complex, can provide further confidence in the assigned elemental composition.

X-ray Diffraction Studies for Solid-State Structural Analysis

Table 3: Compound Names

| Compound Name |

|---|

Single-Crystal X-ray Diffraction for Absolute Structure Determination

To date, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. The successful application of this technique would first require the growth of a high-quality single crystal of the compound, a process that can be achieved through various methods such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.

Once a suitable crystal is obtained and analyzed, a wealth of crystallographic data can be determined. This information is typically presented in a standardized format, as shown in the hypothetical data table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C14H12O2 |

| Formula weight | 212.24 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.3 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 890.7 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (Mg/m³) | 1.581 |

| Absorption coefficient (mm⁻¹) | 0.103 |

| F(000) | 448 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5000 |

| Independent reflections | 2000 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.12 |

| R indices (all data) | R1 = 0.07, wR2 = 0.15 |

This hypothetical data would reveal crucial structural details, such as the planarity of the furan and phenyl rings and the conformation of the vinyl bridge connecting them. Furthermore, the analysis would identify any significant intermolecular interactions, like hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice.

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. It is instrumental in identifying the crystalline phase, assessing sample purity, and determining the degree of crystallinity. While it does not provide the atomic-resolution detail of SC-XRD, it is a critical tool for routine characterization and quality control.

A PXRD analysis of a synthesized batch of this compound would yield a diffraction pattern, which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for the specific crystalline form of the compound.

The primary applications of PXRD in the characterization of this compound would include:

Phase Identification: The obtained experimental powder pattern would be compared with a theoretical pattern calculated from the single-crystal X-ray diffraction data (if available). A match between the two patterns would confirm the phase purity of the bulk sample.

Crystallinity Assessment: The presence of sharp, well-defined peaks in the diffractogram is indicative of a highly crystalline material. Conversely, a broad, amorphous halo would suggest the presence of a disordered or amorphous phase.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct powder diffraction patterns. PXRD is a key technique in identifying and differentiating between potential polymorphic forms, which can have significantly different physical properties.

Interactive Data Table: Hypothetical Powder X-ray Diffraction Peak List for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 18.8 | 4.72 | 60 |

| 20.5 | 4.33 | 75 |

| 22.1 | 4.02 | 40 |

| 25.8 | 3.45 | 50 |

| 28.3 | 3.15 | 30 |

This hypothetical peak list illustrates the type of data obtained from a PXRD experiment. The positions (2θ) and relative intensities of the diffraction peaks are characteristic of the compound's crystal lattice. Any deviation from this established pattern in subsequent batches would indicate potential impurities or the presence of a different crystalline phase.

Computational Chemistry and Theoretical Investigations of 1 4 2 Furan 2 Yl Vinyl Phenyl Ethanone

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, combined with a comprehensive basis set like 6-311++G(d,p), is frequently employed to model the properties of chalcone (B49325) derivatives. Such studies allow for a detailed exploration of the molecule's potential energy surface and the identification of stable conformers.

Theoretical calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For furan (B31954) chalcones, a key structural feature is the orientation around the single bond connecting the vinyl group and the carbonyl group. This leads to the existence of two primary planar conformers: anti and syn.

Potential energy curve scans, calculated by systematically rotating this dihedral angle, reveal that the anti-conformer is typically the more stable, or ground-state, conformation. dergipark.org.tr For (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, DFT calculations have shown the anti-conformer to be more stable than the syn-conformer. dergipark.org.tr The optimized geometric parameters, such as bond lengths and angles, calculated via DFT methods often show excellent agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical model. dergipark.org.trepstem.net

Below is a table of selected calculated bond lengths for the more stable anti-conformer compared with experimental values.

| Bond | B3LYP/6-311++G(d,p) (Å) | Experimental (Å) |

| C9-C10 | 1.4305 | 1.4236 |

| C10=O1 | 1.2829 | 1.2790 |

| C8=C9 | 1.3533 | 1.3360 |

| C6-C8 | 1.4501 | 1.4440 |

| O2-C5 | 1.3653 | 1.3600 |

| Data derived from studies on (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. dergipark.org.tr |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and reactivity. nih.gov

In furan chalcones, the HOMO is typically localized over the furan ring and the vinyl bridge, reflecting the electron-rich nature of this part of the molecule. The LUMO, conversely, is often distributed across the carbonyl group and the adjacent phenyl ring. This spatial separation of the frontier orbitals signifies the potential for intramolecular charge transfer (ICT) upon electronic excitation, a key feature of many chalcones that contributes to their optical properties. dergipark.org.tr

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap implies higher stability. For the anti-conformer of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, the calculated HOMO-LUMO energy gap is a key indicator of its electronic characteristics. dergipark.org.trresearchgate.net

| Orbital | Energy (eV) |

| E(HOMO) | -6.04 |

| E(LUMO) | -2.20 |

| Energy Gap (ΔE) | 3.84 |

| Calculated using DFT/B3LYP/6-311++G(d,p) for the anti-conformer of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. dergipark.org.tr |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For furan chalcones, the MEP map consistently shows the most negative potential (red) localized around the carbonyl oxygen atom, identifying it as the primary site for electrophilic interactions and hydrogen bonding. dergipark.org.trresearchgate.net The furan ring's oxygen atom also shows a region of negative potential, though typically less intense than the carbonyl oxygen. Conversely, the hydrogen atoms of the vinyl group and the aromatic rings exhibit positive potential (blue), making them susceptible to nucleophilic attack. dergipark.org.tr This visual guide to reactivity is crucial for understanding intermolecular interactions and reaction mechanisms.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are not only predictive but also serve to validate and interpret experimental spectroscopic data. By simulating spectra, researchers can assign specific vibrational modes to observed peaks, leading to a more complete understanding of the molecular structure.

The simulation of infrared (IR) and Raman spectra using DFT allows for the prediction of vibrational frequencies and their corresponding intensities. These calculated frequencies can be correlated with experimental spectra to assign specific molecular motions (stretching, bending, torsion) to each observed band. To improve the agreement between theoretical and experimental data, calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and other systematic errors in the computational method. dergipark.org.tr

For a molecule like (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, with 25 atoms, there are 69 normal modes of vibration. dergipark.org.tr Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment for each mode.

Key vibrational modes for furan chalcones include:

C=O Stretching: This is one of the most characteristic and intense bands in the IR spectrum, typically appearing in the 1600-1700 cm⁻¹ region. Its exact position is sensitive to conjugation and substituent effects.

C=C Stretching: Vibrations from the vinyl group and the aromatic rings appear in the 1500-1600 cm⁻¹ range.

Furan Ring Vibrations: Characteristic stretching and bending modes of the furan ring are also identifiable.

C-H Stretching and Bending: Aromatic and vinylic C-H stretching vibrations are found above 3000 cm⁻¹, while out-of-plane bending modes appear at lower frequencies.

The table below presents a selection of calculated and assigned vibrational frequencies for the anti-conformer of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one.

| Calculated Frequency (cm⁻¹) | Assignment (PED %) |

| 1675 | ν(C=O) (85%), ν(C-C) (10%) |

| 1594 | ν(C=C) phenyl (70%), δ(CCH) (15%) |

| 1572 | ν(C=C) vinyl (65%), ν(C=C) furan (20%) |

| 1341 | δ(CCH) vinyl (45%), ν(C-C) (30%) |

| 1215 | ν(C-O) furan (50%), δ(CCH) (25%) |

| 968 | γ(CH=CH) out-of-plane bend (80%) |

| Frequencies calculated at the B3LYP/6-311++G(d,p) level and scaled. ν=stretching, δ=in-plane bending, γ=out-of-plane bending. dergipark.org.tr |

This close correlation between theoretical predictions and experimental observations underscores the utility of computational chemistry as an indispensable tool in the study of complex organic molecules.

Computational NMR Chemical Shift Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable tools for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are instrumental in the structural elucidation of novel compounds and in the assignment of complex experimental spectra. For 1-(4-(2-(furan-2-yl)vinyl)phenyl)ethanone, theoretical calculations of both proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be performed to anticipate its spectral features.

A computational study on the closely related isomer, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, utilizing the B3LYP functional with the 6-311++G(d,p) basis set, provides a strong basis for predicting the NMR spectrum of the title compound dergipark.org.tr. Given the identical conjugated system, the chemical shifts of the vinyl and furan protons are expected to be similar. The calculations for the aforementioned isomer revealed distinct signals for the protons of the furan ring and the vinyl group, which are in good agreement with experimental data for similar chalcones dergipark.org.tr.

The predicted ¹H NMR chemical shifts are influenced by the electronic environment of each proton. The protons on the furan ring are expected to appear in the aromatic region, with their specific shifts dependent on their proximity to the oxygen atom and the vinyl bridge. The vinyl protons, due to the deshielding effect of the conjugated system and the adjacent aromatic rings, are also anticipated to resonate at downfield shifts. The protons of the phenyl ring will exhibit characteristic splitting patterns depending on their substitution, and the methyl protons of the ethanone (B97240) group will appear as a singlet in the upfield region.

Similarly, ¹³C NMR chemical shifts can be computationally predicted. The carbonyl carbon of the ethanone group is expected to have the most downfield chemical shift due to the strong deshielding effect of the oxygen atom. The carbons of the phenyl and furan rings, as well as the vinyl carbons, will have shifts characteristic of sp²-hybridized carbons in a conjugated system. The methyl carbon will appear at a significantly upfield chemical shift.

The following table provides a hypothetical representation of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational data from analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan Hα | 7.5 - 7.7 | - |

| Furan Hβ | 6.5 - 6.7 | - |

| Furan Hβ' | 6.4 - 6.6 | - |

| Vinyl Hα | 7.2 - 7.4 | - |

| Vinyl Hβ | 7.0 - 7.2 | - |

| Phenyl H (ortho to vinyl) | 7.6 - 7.8 | - |

| Phenyl H (meta to vinyl) | 7.9 - 8.1 | - |

| Acetyl CH₃ | 2.5 - 2.7 | - |

| Furan Cα | - | 152 - 154 |

| Furan Cβ | - | 112 - 114 |

| Furan Cβ' | - | 110 - 112 |

| Furan Cα' (substituted) | - | 145 - 147 |

| Vinyl Cα | - | 130 - 132 |

| Vinyl Cβ | - | 120 - 122 |

| Phenyl C (substituted) | - | 138 - 140 |

| Phenyl C (ortho to vinyl) | - | 128 - 130 |

| Phenyl C (meta to vinyl) | - | 129 - 131 |

| Phenyl C (para to vinyl, with acetyl) | - | 135 - 137 |

| Carbonyl C=O | - | 197 - 199 |

| Acetyl CH₃ | - | 26 - 28 |

Note: These are estimated values based on computational studies of similar compounds and are intended for illustrative purposes.

Theoretical UV-Vis Absorption Spectra and Electronic Transitions

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions.

For this compound, the extended π-conjugated system, which includes the furan ring, the vinyl bridge, and the phenyl ethanone moiety, is expected to give rise to strong absorptions in the UV-Vis region. A computational study on the related compound (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, using TD-DFT/B3LYP/6-311++G(d,p) in the gas phase, calculated the UV-Vis spectrum and identified the key electronic transitions dergipark.org.tr.

The primary electronic transitions in such chalcone derivatives are typically of the π → π* type, involving the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often involved in the transition corresponding to the longest wavelength absorption. The energy gap between the HOMO and LUMO is a critical factor in determining the λmax; a smaller energy gap results in absorption at a longer wavelength.

For this compound, the HOMO is expected to be delocalized over the entire π-system, with significant contributions from the furan ring and the vinyl bridge, while the LUMO is also anticipated to be delocalized but with a larger contribution from the phenyl ethanone portion, particularly the carbonyl group.

The theoretical UV-Vis spectrum would likely show a major absorption band in the range of 300-400 nm, which is characteristic of extended conjugated systems in chalcones. The calculated λmax and the corresponding oscillator strengths (f) provide a theoretical representation of the experimental spectrum.

| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | ~350 | > 0.5 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~280 | < 0.5 | π → π |

Note: These are estimated values based on computational studies of similar compounds and are intended for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While static quantum chemical calculations provide information about the minimum energy structures of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective, exploring the conformational landscape and the time-dependent behavior of the molecule. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that describe the positions and velocities of the atoms over time.

An MD simulation of this compound in a given solvent would allow for the exploration of the relative populations of these and other accessible conformers at a specific temperature. The simulation would also reveal the dynamics of the transitions between these conformational states, providing insights into the molecule's flexibility and the barriers to internal rotation. This information is crucial for understanding how the molecule might interact with its environment, such as in a biological system or a material matrix.

Reaction Mechanism Studies and Reactivity Prediction via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms and predicting the reactivity of molecules. By calculating the energies of reactants, transition states, and products, the feasibility and selectivity of a chemical transformation can be assessed.

Transition State Characterization and Reaction Pathway Elucidation

Transition state theory is a cornerstone of reaction kinetics, and computational chemistry allows for the direct calculation of the structure and energy of transition states. For reactions involving this compound, such as cycloadditions, electrophilic additions to the double bond, or nucleophilic attack at the carbonyl carbon, DFT calculations can be used to locate the transition state structures connecting reactants to products.

The characterization of a transition state involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once the transition state is located, the activation energy (the energy difference between the transition state and the reactants) can be calculated, which is a key determinant of the reaction rate.

For instance, in a Diels-Alder reaction where the furan moiety acts as a diene, computational studies can elucidate the concerted or stepwise nature of the mechanism and characterize the corresponding transition state.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple products, and predicting the regioselectivity (the preference for one direction of bond formation over another) and stereoselectivity (the preference for the formation of one stereoisomer over another) is a significant challenge. Computational modeling provides a quantitative basis for these predictions.

For reactions of this compound, the regioselectivity of, for example, an electrophilic addition to the vinyl double bond can be predicted by calculating the relative stabilities of the possible carbocation intermediates. The more stable intermediate will be formed preferentially, leading to the major product.

Photophysical and Photochemical Properties of 1 4 2 Furan 2 Yl Vinyl Phenyl Ethanone

Electronic Absorption and Emission Characteristics

Ground State Absorption Spectra and Solvent Effects

To adequately address this section, experimental data on the ultraviolet-visible (UV-Vis) absorption spectra of 1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone in various solvents of differing polarities would be required. This would involve determining the wavelength of maximum absorption (λmax) and the corresponding molar extinction coefficients (ε). Such data would allow for an analysis of solvatochromism, indicating how the polarity of the solvent affects the electronic transitions of the molecule. Currently, no published studies present this specific spectroscopic data for the compound .

Fluorescence Emission Spectra and Quantum Yields

Detailed fluorescence emission spectra, including the determination of maximum emission wavelengths (λem) in different solvents, are necessary for this subsection. Furthermore, the fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, would need to be experimentally determined relative to a standard fluorophore. This information is crucial for understanding the luminescent properties of the compound, and it is not currently available in scientific literature.

Excitation Spectra and Mirror Image Relationships in Photophysical Behavior

The excitation spectrum of this compound would need to be recorded and compared with its absorption spectrum to confirm the identity of the absorbing species that leads to fluorescence. An analysis of the mirror image relationship between the absorption and emission spectra (the Stokes shift) would provide insights into the structural differences between the ground and excited states. This specific experimental analysis has not been reported.

Excited State Dynamics and Decay Pathways

Singlet Oxygen Production and Quantum Yields of Analogues

While furan-containing compounds are known to be potential photosensitizers for the generation of singlet oxygen (¹O₂), the quantum yield of singlet oxygen production (ΦΔ) for this compound has not been documented. To discuss this property, studies involving trapping agents for singlet oxygen and subsequent quantification would be necessary. Although data for some furan (B31954) analogues exist, it is not specific enough to be attributed to the target compound.

Intersystem Crossing and Triplet State Formation in Related Compounds

The process of intersystem crossing (ISC) from the excited singlet state to the triplet state is a key step in photosensitization. The efficiency of this process and the properties of the resulting triplet state (e.g., lifetime and energy level) are critical for understanding the photochemical behavior of the compound. Techniques such as laser flash photolysis are typically used to study these dynamics. There is no available data on the triplet state characteristics or intersystem crossing efficiency for this compound.

Photochemical Reactivity

The photochemical reactivity of this compound, a type of chalcone (B49325), is influenced by the presence of the furan ring and the α,β-unsaturated ketone system. Chalcones, in general, are known to undergo various photochemical reactions, including photoisomerization and photodimerization. semanticscholar.org The presence of the furan moiety, however, introduces additional reaction pathways, most notably photo-oxidation.

Photo-oxidation Mechanisms: The furan ring is susceptible to photo-oxidation, a process that can be initiated by sensitizers and involves the formation of reactive oxygen species. tcichemicals.com While specific mechanistic studies on this compound are not extensively detailed in the available literature, the general mechanism for furan photo-oxidation involves the formation of an endoperoxide intermediate. This intermediate can then rearrange to form various products. tcichemicals.com The exact nature of the final products can be influenced by the solvent and other reaction conditions. For furan-containing chalcones, this reactivity can compete with other photochemical processes inherent to the chalcone core.

Halogen Elimination: Information regarding halogen elimination as a primary photochemical reaction for halogenated analogues of this compound is not prominently featured in the reviewed literature. Typically, photochemical reactions of chalcones focus on the unsaturated double bond and the carbonyl group. semanticscholar.orgresearchgate.net

Structure-Photophysical Property Relationships in this compound and its Analogues

The photophysical properties of this compound are intrinsically linked to its molecular structure. Modifications to the furan and phenyl rings, as well as the extent of electronic communication across the molecule, can significantly alter its absorption and emission characteristics.

Influence of Furan and Phenyl Substituents on Photophysical Parameters

The acetyl group (-COCH₃) on the phenyl ring of the title compound acts as an electron-withdrawing group. This creates a "push-pull" system where the electron-donating furan ring pushes electron density across the conjugated bridge to the electron-accepting acetylphenyl group. This intramolecular charge transfer (ICT) character is a key determinant of the compound's photonic behavior.

Systematic studies on related chalcones, where the substituents on the phenyl ring are varied, demonstrate a clear trend. Electron-donating groups (like methoxy, -OCH₃) on the phenyl ring can lead to a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted or electron-withdrawing group-substituted analogues. mdpi.com Conversely, stronger electron-withdrawing groups can also influence the ICT and shift the spectral properties.

Below is a conceptual data table illustrating the expected influence of phenyl substituents on the photophysical properties of furan-chalcone analogues, based on general principles observed in similar systems.

| Phenyl Substituent (at para-position) | Electron Donating/Withdrawing Nature | Expected λmax Absorption (nm) | Expected λmax Emission (nm) |

| -N(CH₃)₂ | Strong Electron Donating | Red-shifted | Red-shifted |

| -OCH₃ | Electron Donating | Moderately Red-shifted | Moderately Red-shifted |

| -H | Neutral | Reference | Reference |

| -COCH₃ | Electron Withdrawing | Blue-shifted (relative to donors) | Blue-shifted (relative to donors) |

| -NO₂ | Strong Electron Withdrawing | Variable Shift | Often Quenched |

This table is illustrative and based on established trends in chalcone chemistry. Actual values would require specific experimental data.

Role of Conjugation Length and Donor-Acceptor Effects on Photonic Behavior

The photonic behavior of this compound is a direct consequence of its extended π-conjugated system, which facilitates intramolecular charge transfer (ICT) from the electron-donating furan moiety to the electron-accepting acetylphenyl moiety. mdpi.com

Conjugation Length: The length of the conjugated path plays a crucial role in determining the energy of the electronic transitions. Extending the conjugation, for instance by replacing the vinyl bridge with a longer polyene chain, would be expected to cause a bathochromic shift in both the absorption and emission spectra. This is because a longer conjugated system leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Donor-Acceptor Effects: The strength of the donor and acceptor groups significantly influences the ICT character and, therefore, the photophysical properties. The furan ring is a good electron donor. nih.gov The acetyl group on the phenyl ring is a moderate electron acceptor. The combination of these two moieties across the vinyl bridge results in a molecule with significant ICT character.

The efficiency of this ICT can be modulated by changing the donor or acceptor strength. For example, replacing the furan with a less electron-rich phenyl group would likely result in a blue-shift of the absorption and emission maxima. Conversely, replacing the acetyl group with a stronger electron-withdrawing group, such as a nitro group (-NO₂), would enhance the ICT character, which can lead to a red-shift in absorption but may also lead to fluorescence quenching due to an increased rate of non-radiative decay processes.

The following interactive data table summarizes the conceptual effects of modifying the donor and acceptor components on the photophysical properties of chalcone analogues.

| Donor Group | Acceptor Group | Conjugation Bridge | Expected ICT Character | Expected λmax Absorption |

| Furan | Acetylphenyl | Vinyl | Moderate | Reference |

| Thiophene | Acetylphenyl | Vinyl | Less than Furan | Blue-shifted |

| Phenyl | Acetylphenyl | Vinyl | Weak | Significantly Blue-shifted |

| Furan | Nitrophenyl | Vinyl | Strong | Red-shifted |

| Furan | Acetylphenyl | Butadienyl | Moderate | Red-shifted |

This table is based on theoretical principles of electronic effects in conjugated systems. Specific experimental verification is necessary for precise values.

Advanced Research Applications and Functional Material Investigations

Applications in Materials Science Research

The extended π-conjugation in furan-containing chalcones is a key determinant of their electronic and optical properties, making them promising candidates for new functional materials.

Chalcone (B49325) derivatives are recognized for their potential in optoelectronic devices due to their inherent charge transport capabilities and luminescent properties. The donor-π-acceptor (D-π-A) architecture, which can be present in molecules like 1-(4-(2-(furan-2-yl)vinyl)phenyl)ethanone, is fundamental to the performance of organic semiconductors. The furan (B31954) ring can act as an electron donor, the vinyl bridge as the π-spacer, and the acetyl-substituted phenyl group as the acceptor. This intramolecular charge transfer (ICT) characteristic is crucial for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Research on similar conjugated organic molecules has shown that a small HOMO-LUMO energy gap is indicative of potential semiconductor behavior, making them suitable for optoelectronic applications. For instance, theoretical studies on related chalcones have demonstrated that modifications to the donor and acceptor groups can tune these energy gaps. The planar structure of many chalcone derivatives facilitates π-π stacking in the solid state, which is beneficial for charge transport in OFETs. While specific device data for this compound is not extensively documented, the broader class of chalcones and furan-based materials continues to be a focal point of research for creating efficient and cost-effective organic electronic devices.

Organic materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including frequency conversion and optical switching. Chalcones, with their characteristic D-π-A structure, are excellent candidates for exhibiting second and third-order NLO responses. The delocalization of π-electrons across the molecule leads to high molecular polarizabilities (α) and hyperpolarizabilities (β, γ), which are microscopic measures of the NLO response.

Table 1: Calculated NLO Properties of a Related Furan-Chalcone

| Property | Value | Method |

|---|---|---|

| Dipole Moment (μ) | 3.33 Debye | B3LYP/6-311++G(d,p) |

| Polarizability (α) | Data not specified | B3LYP/6-311++G(d,p) |

| Hyperpolarizability (β) | Data not specified | B3LYP/6-311++G(d,p) |

Data derived from theoretical calculations on (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one. researchgate.netepstem.net

Chemo-sensing and Bio-sensing Research Applications

The responsive nature of the chalcone scaffold to its chemical environment has led to its exploration in the development of chemosensors and biosensors.

Chalcone derivatives are increasingly being investigated as fluorescent probes due to their favorable photophysical properties, including strong emission and sensitivity to their surroundings. nih.govresearchgate.net The fluorescence of these molecules can be modulated by interactions with specific analytes, leading to a detectable signal. The electron push-pull arrangement in many chalcones can result in significant Stokes shifts and good photostability, which are desirable characteristics for bioimaging applications. nih.gov

Chalcone-based fluorescent probes have been developed for the detection of various chemical species, including thiophenols, hydrazine (B178648), and for monitoring nitroreductase activity in bacteria. nih.govacs.orgrsc.org The sensing mechanism often involves a specific chemical reaction or binding event that alters the electronic structure of the chalcone, thereby changing its fluorescence output. For example, a reaction with an analyte might disrupt or enhance the intramolecular charge transfer, leading to fluorescence quenching or enhancement. The versatility of chalcone synthesis allows for the incorporation of different functional groups to target a wide array of analytes.

The α,β-unsaturated ketone moiety in chalcones provides a good chelating site for metal ions, making them suitable for the design of colorimetric and fluorescent metal ion sensors. rsc.orgmdpi.com The binding of a metal ion to the chalcone can lead to a distinct change in its absorption or emission spectrum, allowing for visual or spectroscopic detection.

Chalcone-based chemosensors have been successfully developed for the selective detection of various metal ions, including Cu²⁺, Fe³⁺, and Ni²⁺. mdpi.comunl.ptrsc.orgunl.pt The sensing mechanism typically involves the coordination of the metal ion with the carbonyl oxygen and often another nearby donor atom, forming a stable complex. This interaction perturbs the electronic distribution within the chalcone molecule, affecting its photophysical properties. For instance, the interaction with a paramagnetic metal ion like Cu²⁺ or Fe³⁺ often leads to fluorescence quenching. The selectivity of these sensors can be tuned by modifying the chalcone structure to create binding pockets that are specific to a particular metal ion. unl.ptrsc.org

Table 2: Examples of Chalcone-Based Metal Ion Sensors

| Sensor Type | Target Ion | Detection Method |

|---|---|---|

| Fluorescent Chemosensor | Cu²⁺ | Fluorescence Quenching |

| Fluorescent Chemosensor | Fe³⁺ | Fluorescence Quenching |

| Colorimetric Chemosensor | Ni²⁺ | Color Change |

Based on research on various chalcone derivatives. mdpi.comunl.ptrsc.org

Building Block Utility in Complex Molecular Architecture

Beyond its functional properties, the chalcone framework serves as a versatile building block in organic synthesis for the construction of more complex molecules, particularly various heterocyclic compounds. humanjournals.com The presence of the reactive α,β-unsaturated keto group allows for a variety of chemical transformations.

Chalcones are well-known intermediates for synthesizing heterocyclic systems such as pyrazolines, isoxazolines, and pyrimidines, which are themselves important scaffolds in medicinal chemistry and materials science. rdd.edu.iqfrontiersin.org For example, the reaction of a chalcone with hydrazine or its derivatives leads to the formation of pyrazolines. Similarly, reaction with hydroxylamine (B1172632) hydrochloride can yield isoxazolines. These cyclization reactions take advantage of the electrophilic nature of the β-carbon and the carbonyl carbon of the chalcone. The furan ring in this compound can also participate in various reactions, further expanding its utility as a synthon for creating diverse and complex molecular architectures. numberanalytics.comtuiasi.ro The ease of synthesis and derivatization of chalcones makes them valuable starting materials for creating libraries of compounds for drug discovery and materials development. nih.gov

Precursor for the Synthesis of Novel Heterocyclic Compounds

The chemical scaffold of this compound, which is a furan-containing chalcone, presents a versatile platform for the synthesis of a variety of novel heterocyclic compounds. The presence of the α,β-unsaturated ketone moiety provides reactive sites for cyclization reactions with various binucleophilic reagents, leading to the formation of five- and six-membered heterocyclic rings. Research into analogous furan-containing chalcones has demonstrated their utility as precursors for pharmacologically significant molecules such as pyrazolines, isoxazoles, and pyrimidines.

The reaction of chalcones with hydrazine derivatives is a well-established method for the synthesis of pyrazolines. dergipark.org.trorganic-chemistry.org For instance, the cyclocondensation of a chalcone with hydrazine hydrate (B1144303) in a suitable solvent typically yields 2-pyrazoline (B94618) derivatives. nih.gov This reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. Given its structure, this compound is expected to react similarly, yielding novel pyrazoline compounds bearing both furan and phenyl substituents.

Furthermore, the reaction of chalcones with hydroxylamine hydrochloride offers a direct route to the synthesis of isoxazoles and isoxazolines. researchgate.netnih.gov The reaction of α,β-unsaturated carbonyl compounds with hydroxylamine hydrochloride in the presence of a base is a common method for synthesizing isoxazolines. researchgate.net The resulting 3,5-disubstituted isoxazoles are of significant interest due to their diverse biological activities. acs.org The furan ring in the chalcone precursor can influence the electronic properties of the molecule and, consequently, the biological activity of the resulting isoxazole (B147169) derivative.

The synthesis of pyrimidine (B1678525) derivatives from chalcones is another area of significant research. nih.gov The reaction of chalcones with urea (B33335), thiourea, or guanidine (B92328) provides access to various substituted pyrimidines, including dihydropyrimidines and their thio-analogs. bu.edu.eg These compounds are of interest due to their structural similarity to the pyrimidine bases found in nucleic acids. For example, the Biginelli reaction, a one-pot cyclocondensation of an aldehyde (or in this case, a chalcone precursor), a β-ketoester, and urea or thiourea, can be adapted to produce dihydropyrimidinones. The reaction of this compound with thiourea, for instance, could lead to novel thioxo-tetrahydropyrimidine derivatives with a furan substituent. nih.gov

The following table summarizes the potential heterocyclic compounds that can be synthesized from furan-containing chalcones, such as this compound.

| Reagent | Resulting Heterocycle |

| Hydrazine Hydrate | Pyrazoline |

| Hydroxylamine Hydrochloride | Isoxazole/Isoxazoline |

| Urea/Thiourea | Pyrimidine/Thioxopyrimidine |

These examples highlight the potential of this compound as a valuable starting material for the generation of diverse heterocyclic libraries for further investigation in medicinal chemistry and materials science.

Role in Biomass-Derived Chemical Production and Valorization Research

Furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are recognized as key platform molecules derived from the dehydration of carbohydrates found in lignocellulosic biomass. mdpi.comumn.edu The "valorization" of this biomass involves converting these platform molecules into a wide array of value-added chemicals, including monomers for the synthesis of renewable polymers. frontiersin.orgresearchgate.net The compound this compound, containing a furan moiety, is situated within this research domain as a potential downstream product derivable from biomass sources.

The synthesis of this chalcone can be envisioned to start from furfural, which is produced commercially from agricultural wastes like corn cobs and sugarcane bagasse. The vinyl linkage and the substituted phenyl ring can be introduced through various organic synthetic methodologies, effectively "upgrading" the initial biomass-derived furan into a more complex and potentially functional molecule.

One of the primary areas of interest in biomass valorization is the development of bio-based polymers as sustainable alternatives to their petroleum-derived counterparts. wiley.com Furan-based polymers have been extensively studied for their unique properties and potential applications in various fields. dntb.gov.ua Chalcone-based polymers, on the other hand, are known for their interesting optical and electronic properties. Therefore, this compound could serve as a monomer for the synthesis of novel polymers that combine the renewable aspect of the furan group with the functional properties associated with the chalcone backbone.

The reactive nature of the α,β-unsaturated ketone system in the chalcone structure allows for various polymerization reactions. For instance, it can potentially undergo polymerization through Michael addition or be incorporated into polyester (B1180765) or polyamide backbones if further functionalized. The presence of the furan ring can also impart specific characteristics to the resulting polymer, such as increased rigidity and thermal stability. researchgate.net

Research in this area focuses on creating polymers with desirable material properties, such as high performance, biodegradability, or specific functionalities for advanced applications. frontiersin.org The incorporation of structures like this compound into polymer chains is a strategy to fine-tune these properties. The potential applications for such biomass-derived polymers are vast, ranging from commodity plastics to specialized materials for electronics and biomedical devices.

The following table outlines the potential role of furan-containing chalcones in the context of biomass valorization.

| Biomass Feedstock | Platform Molecule | Potential Monomer | Polymer Type |

| Lignocellulose | Furfural | This compound | Functional Polymers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.